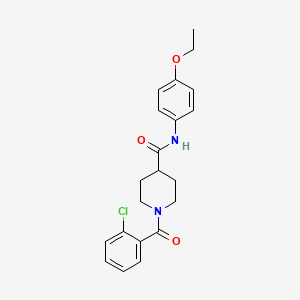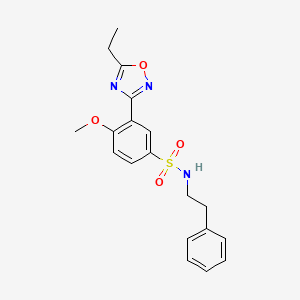![molecular formula C22H20BrClN2O3S B7716095 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide, also known as BMS-582949, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications in several medical conditions. This compound is a selective inhibitor of the protein tyrosine kinase 5 (PTK5), which is involved in various cellular signaling pathways.
Wirkmechanismus
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide is a selective inhibitor of the protein tyrosine kinase 5 (PTK5), which is involved in various cellular signaling pathways. By inhibiting PTK5, this compound can disrupt these signaling pathways and inhibit the growth and proliferation of cancer cells, reduce inflammation in arthritis, and improve glucose tolerance in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In arthritis research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide for lab experiments is its high selectivity for PTK5, which reduces the risk of off-target effects. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide. One direction is to optimize the synthesis method to improve the yield and solubility of this compound. Another direction is to further investigate the therapeutic potential of this compound in other medical conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, future research could focus on the development of more potent and selective inhibitors of PTK5 based on the structure of this compound.
Synthesemethoden
The synthesis of 2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide involves several steps, starting from the reaction of 4-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form 4-(4-bromobenzyl)benzenesulfonamide. This intermediate is then reacted with 4-ethoxyphenylacetic acid to form this compound. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in several medical conditions, including cancer, arthritis, and diabetes. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. In arthritis research, this compound has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3S/c23-19-12-10-17(11-13-19)15-26(30(28,29)20-7-2-1-3-8-20)16-22(27)25-14-18-6-4-5-9-21(18)24/h1-13H,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNAOWZOOFASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7716014.png)
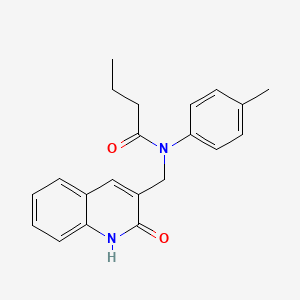
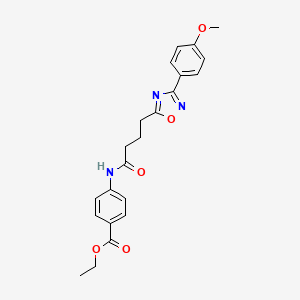


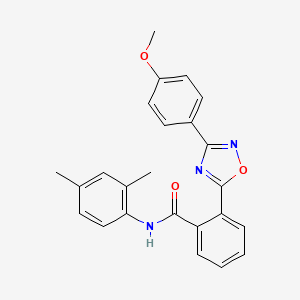

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
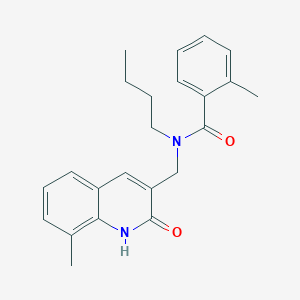
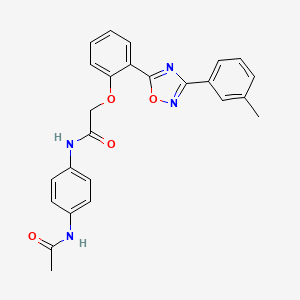
![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
